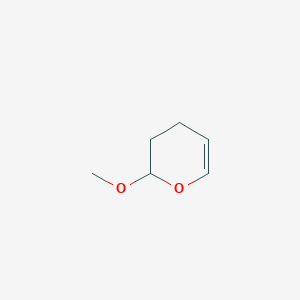

3,4-Dihydro-2-methoxy-2H-pyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44974. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-7-6-4-2-3-5-8-6/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYWUZHUTJDTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027570 | |

| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid with an ether-like odor; [OECD SIDS: IUCLID Data Set] Clear faintly yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4454-05-1 | |

| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4454-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3,4-dihydro-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4454-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran, 3,4-dihydro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2-methoxy-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-2-METHOXY-2H-PYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF1850DW4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydro-2-methoxy-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-2-methoxy-2H-pyran (DMHP) is a heterocyclic compound of significant interest in organic synthesis, serving as a versatile intermediate and a protective group for alcohols.[1] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of DMHP. It includes a plausible synthetic protocol, extensive physicochemical and spectroscopic data, and standardized methodologies for its characterization, intended to support research and development in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is a colorless to yellowish liquid with an ether-like odor.[2] It is primarily utilized as a chemical intermediate in the synthesis of other compounds, such as glutaraldehyde.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [2][4] |

| Molecular Weight | 114.14 g/mol | [2][4] |

| CAS Number | 4454-05-1 | [2][4] |

| Appearance | Colorless to yellow liquid | [2] |

| Density | 1.006 g/mL at 25 °C | [5] |

| Boiling Point | 127.1 °C | [3] |

| Melting Point | < -60 °C | [3] |

| Flash Point | 22.8 °C | [3] |

| Water Solubility | 16 g/L at 25 °C | [3] |

| Vapor Pressure | 12.4 hPa at 20 °C | [3] |

| log Kow | 1.3 at 25 °C | [3] |

Synthesis of this compound

The synthesis of 3,4-dihydro-2H-pyrans can be achieved through various methods, including the hetero-Diels-Alder reaction and the elimination of alcohols from 2-alkoxytetrahydropyrans.[6] A common and effective laboratory-scale synthesis for this compound involves the acid-catalyzed elimination of methanol (B129727) from a suitable 2-methoxytetrahydropyran (B1197970) precursor.

Synthesis Pathway

The reaction proceeds via the acid-catalyzed elimination of an alcohol from a tetrahydropyran (B127337) ring to form the dihydropyran double bond.

Caption: Synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Elimination

This protocol is based on general methods for the synthesis of dihydropyrans by elimination from 2-alkoxytetrahydropyrans.

Materials:

-

2-Methoxytetrahydropyran derivative (e.g., 2,4-dimethoxytetrahydropyran)

-

p-Toluenesulfonic acid (catalytic amount)

-

High-boiling point, inert solvent (e.g., mineral oil) (optional)

-

Nitrogen or Argon gas supply

-

Standard distillation apparatus

-

Heating mantle

Procedure:

-

Set up a distillation apparatus fitted with a dropping funnel and a nitrogen/argon inlet. Ensure all glassware is dry.

-

To the reaction flask, add the 2-methoxytetrahydropyran precursor.

-

Add a catalytic amount of p-toluenesulfonic acid to the reaction flask.

-

Begin heating the mixture to approximately 160 °C under a slow stream of inert gas.

-

The products, this compound and methanol, will distill as they are formed. Collect the distillate in a cooled receiving flask.

-

Monitor the reaction progress by observing the rate of distillation.

-

Once the reaction is complete (distillation ceases), allow the apparatus to cool to room temperature.

-

The collected distillate can be purified further by fractional distillation to separate the desired product from methanol and any unreacted starting material.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

This compound is a flammable liquid.[3] Keep away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

Caption: Experimental workflow for characterization.

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the hydrogen environment in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.8 | m | H-2 |

| ~6.3 | dt | H-6 |

| ~4.6 | m | H-5 |

| ~3.4 | s | -OCH₃ |

| ~1.8-2.2 | m | -CH₂-CH₂- |

(Note: Predicted shifts based on general values for dihydropyrans. Actual values may vary slightly.)

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~2950-2850 | C-H | Alkane |

| ~1650 | C=C | Alkene |

| ~1200-1000 | C-O | Ether |

(Note: Data is indicative of the major functional groups.)[2][4]

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The resulting spectrum should be baseline corrected.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 114 | [M]⁺ (Molecular Ion) |

| 83 | [M - OCH₃]⁺ |

| 55 | [C₄H₇]⁺ |

(Note: Fragmentation pattern obtained from Electron Ionization (EI) Mass Spectrometry.)[2][4]

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Separation: The sample is vaporized and separated on a suitable capillary column (e.g., DB-5ms).

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (typically by Electron Ionization at 70 eV). The mass analyzer separates the resulting ions by their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | C6H10O2 | CID 91538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,4-Dihydro-2-methoxy-2H-pyran: Properties, Reactions, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Dihydro-2-methoxy-2H-pyran (DMHP), a versatile reagent in organic synthesis. DMHP is widely recognized for its role as a protecting group for alcohols and its utility as a synthetic intermediate. This document details its key physical characteristics, chemical reactivity, and provides established experimental protocols for its application. Spectroscopic data and safety information are also included to offer a complete profile for laboratory use.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a characteristic ether-like odor.[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[3][4]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [1][5] |

| Molecular Weight | 114.14 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Ether-like | [1][2] |

| Boiling Point | 126-127.1 °C | [6] |

| Melting Point | < -60 °C | [6] |

| Density | 1.006 g/mL at 25 °C | |

| Solubility in Water | 16 g/L at 25 °C | [6] |

| Flash Point | 16-22.8 °C | [6] |

| Refractive Index | 1.441-1.443 |

Chemical Reactivity and Applications

The primary application of this compound in organic synthesis is as a protecting group for hydroxyl functionalities. The reaction of an alcohol with DMHP in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether, which is stable to a wide range of reaction conditions, including strong bases, organometallic reagents, and hydrides.[7]

Protection of Alcohols (Tetrahydropyranylation)

The formation of a THP ether proceeds through the acid-catalyzed addition of an alcohol to the enol ether functionality of DMHP. This reaction is generally efficient and high-yielding.

Caption: Protection of an alcohol using DMHP.

Deprotection of THP Ethers

The THP protecting group can be readily removed under mild acidic conditions, regenerating the original alcohol. This facile deprotection is a key advantage of this protecting group.

Caption: Deprotection of a THP ether.

Hydrolysis

Under acidic conditions, this compound undergoes hydrolysis to yield glutaraldehyde (B144438) and methanol.[6][8] This reaction is particularly relevant under physiological conditions at low pH.[8]

Caption: Acid-catalyzed hydrolysis of DMHP.

Diels-Alder Reaction

While specific examples for this compound are not extensively documented in readily available literature, the dihydropyran ring system, being an electron-rich enol ether, is known to participate in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes. Furthermore, its derivatives can act as dienophiles. For instance, the oxidized form, 3,4-dihydro-2H-pyran-2-carboxaldehyde, is a reactive dienophile in hetero-Diels-Alder reactions.[9]

Experimental Protocols

General Procedure for Tetrahydropyranylation of a Primary Alcohol[8]

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol in anhydrous DCM, add this compound.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude THP-protected alcohol.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Caption: Experimental workflow for alcohol protection.

General Procedure for the Deprotection of THP Ethers via Acidic Hydrolysis[11]

Materials:

-

THP-protected alcohol (1 equivalent)

-

Tetrahydrofuran (B95107) (THF)

-

Acetic acid

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) or diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the THP-protected alcohol in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

-

Stir the solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Data

The structural elucidation of this compound and its reaction products is routinely performed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | Spectra available for review. | [1][3][10] |

| ¹³C NMR | Spectra available for review. | [1][3][11] |

| IR Spectroscopy | Spectra available for review. | [1][12][13] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 114. | [1][5][14] |

Safety Information

This compound is a flammable liquid and vapor.[3] It is harmful if swallowed or inhaled and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its primary utility as a robust and easily cleavable protecting group for alcohols makes it an indispensable tool for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug development. The experimental protocols and data presented in this guide provide a solid foundation for its safe and effective use in the laboratory.

References

- 1. This compound | C6H10O2 | CID 91538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Page loading... [wap.guidechem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2H-Pyran, 3,4-dihydro-2-methoxy- [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound(4454-05-1) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(4454-05-1) IR Spectrum [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 3,4-Dihydro-2-methoxy-2H-pyran (CAS: 4454-05-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydro-2-methoxy-2H-pyran (CAS Number 4454-05-1), a versatile heterocyclic compound. The document details its physicochemical properties, synthesis, and primary applications in organic chemistry, with a focus on its role as a precursor to the tetrahydropyranyl (THP) protecting group for alcohols. Detailed experimental protocols for its synthesis and its representative use in protection/deprotection schemes are provided. While the compound itself is not known to be directly involved in biological signaling pathways, its utility in the synthesis of complex, biologically active molecules is significant. All quantitative data is presented in structured tables, and key chemical transformations are illustrated with diagrams.

Introduction

This compound, also known as 2-methoxytetrahydropyran, is a cyclic acetal (B89532) widely utilized in organic synthesis. Its primary significance lies in its function as a stable, easily handled precursor and intermediate. The compound is a colorless to light yellow liquid with a characteristic ether-like odor.[1][2] It is extensively used as an intermediate in the chemical industry, notably for the production of glutaraldehyde, and serves as a crucial reagent in academic and pharmaceutical research for the protection of hydroxyl groups.[1][3] The ability to mask the reactivity of alcohols as tetrahydropyranyl (THP) ethers allows for selective transformations on other parts of a complex molecule, a critical strategy in the synthesis of natural products and pharmaceuticals.[3]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its safe handling, application in reactions, and characterization.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4454-05-1 | [1][4] |

| Molecular Formula | C₆H₁₀O₂ | [5][6] |

| Molecular Weight | 114.14 g/mol | [6][7] |

| Appearance | Colorless to yellowish liquid | [1] |

| Odor | Ether-like | [1] |

| Density | 1.006 g/mL at 25 °C | [8] |

| Boiling Point | 126-129 °C | [5][9] |

| Melting Point | < -60 °C | [1] |

| Flash Point | 22.8 °C | [1] |

| Water Solubility | 16 g/L at 25 °C | [1] |

| Vapor Pressure | 12.4 hPa at 20 °C | [1] |

| log Kow | 1.3 at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.441 - 1.443 | [9] |

Spectroscopic Data

| Spectroscopy Type | Key Features and Peaks | Reference(s) |

| ¹H NMR | Spectral data available, characteristic peaks for the dihydropyran ring and methoxy (B1213986) group protons. | |

| ¹³C NMR | Spectral data available. | |

| Infrared (IR) | Data available via various techniques (Capillary Cell, ATR-IR). | [3] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available. |

Synthesis and Reactivity

This compound is typically synthesized via the acid-catalyzed addition of methanol (B129727) to 3,4-dihydro-2H-pyran (DHP). This reaction is an example of an electrophilic addition to an enol ether.

Synthesis Pathway

The synthesis involves the protonation of the double bond in DHP to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by methanol on this intermediate, followed by deprotonation, yields the final product.

Caption: Synthesis of this compound.

General Reactivity

The primary reactivity of this compound involves its role as a protecting group precursor. Under acidic conditions, it can react with alcohols to form a tetrahydropyranyl (THP) ether, releasing methanol. This reaction is reversible. The resulting THP ether is stable to a wide range of non-acidic conditions, including strong bases, organometallic reagents, and hydrides.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its representative application in the protection and deprotection of an alcohol.

Synthesis of this compound

This protocol is adapted from the established synthesis of the analogous 2-methoxytetrahydropyran.

Materials:

-

2,3-Dihydropyran (1.0 mole, 84.0 g)

-

Methanol (1.0 mole, 32.0 g)

-

Concentrated Hydrochloric Acid (1 mL)

-

Sodium Hydroxide (B78521) pellets

-

Round-bottom flask with magnetic stirrer

Procedure:

-

To a flask equipped with a stirrer, add 2,3-dihydropyran (84.0 g, 1.0 mole).

-

In the presence of 1 mL of concentrated hydrochloric acid, add methanol (32.0 g, 1.0 mole). The reaction is exothermic.

-

Stir the mixture for 3 hours at room temperature.

-

After 3 hours, add a few pellets of sodium hydroxide to neutralize the acid and make the solution basic.

-

The product can be purified by distillation. The expected boiling point is approximately 125-129 °C.

Protection of a Primary Alcohol (Representative Protocol)

While this protocol uses 3,4-dihydro-2H-pyran (DHP), the reactivity is analogous for this compound, which would react to form the same THP ether product.

Materials:

-

Primary alcohol (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

-

Add DHP (1.2 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude THP-protected alcohol, which can be purified by column chromatography if necessary.

Caption: General workflow for alcohol protection and deprotection.

Deprotection of a THP Ether (Representative Protocol)

This is a mild and common method for cleaving THP ethers to regenerate the alcohol.

Materials:

-

THP-protected alcohol (1 eq)

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297) or diethyl ether

Procedure:

-

Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF, acetic acid, and water.

-

Stir the solution at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be purified by column chromatography if necessary.

Applications in Research and Drug Development

The primary application of this compound is as a synthetic intermediate.[7] Its role as a precursor for the THP protecting group is crucial in the multi-step synthesis of complex molecules, including many active pharmaceutical ingredients (APIs). The THP group's stability in basic, organometallic, and reducing/oxidizing environments makes it an invaluable tool for synthetic chemists.[3]

While this compound itself is not reported to have direct biological activity or involvement in signaling pathways, the broader class of pyran-containing heterocyclic compounds is of significant interest in medicinal chemistry. Pyran derivatives have been shown to possess a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. Therefore, the core dihydropyran structure, made accessible through reagents like the title compound, is a valuable scaffold in drug discovery programs.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes serious eye irritation.

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Toxicity Data:

-

Acute Oral LD50 (Rat): 1640 - 3740 mg/kg bw[1]

-

Acute Dermal LD50 (Rabbit): 4920 mg/kg bw[1]

-

4-hr Inhalation LC50 (Rat): > 1310 ppm[1]

It is irritating to the skin and eyes of rabbits.[1] Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS 4454-05-1) is a key reagent in synthetic organic chemistry. Its well-defined physicochemical properties, straightforward synthesis, and critical role as a precursor for the THP protecting group make it an important compound for researchers in both academic and industrial settings. While lacking a direct biological role, its application in the synthesis of complex, high-value molecules, including pharmaceuticals, underscores its significance in the field of drug development. Proper understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-METHOXYTETRAHYDROPYRAN | 6581-66-4 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 3,4-Dihydro-2-methoxy-2H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dihydro-2-methoxy-2H-pyran (CAS No. 4454-05-1), a versatile heterocyclic compound utilized in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data

The structural elucidation of this compound is corroborated by the following spectroscopic data, which are summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.8 | m | H-2 |

| ~6.4 | d | H-6 |

| ~4.6 | d | H-5 |

| ~3.4 | s | -OCH₃ |

| ~1.8-2.1 | m | H-3, H-4 |

Solvent: CDCl₃. Data is compiled from publicly available spectra and may show slight variations based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~98 | C-2 |

| ~145 | C-6 |

| ~100 | C-5 |

| ~55 | -OCH₃ |

| ~30 | C-3 |

| ~19 | C-4 |

Solvent: CDCl₃. Data is compiled from publicly available spectra and may show slight variations based on experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2940 | Strong | C-H stretch (alkane) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1200 | Strong | C-O stretch (ether) |

Technique: Attenuated Total Reflectance (ATR) or liquid film.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 114 | ~20 | [M]⁺ (Molecular Ion) |

| 83 | ~100 | [M - OCH₃]⁺ |

| 55 | ~50 |

Ionization Method: Electron Ionization (EI).[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

A standard high-resolution NMR spectrometer (e.g., 400 MHz) is used for analysis.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard single-pulse sequence is used with a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired.

-

For ¹³C NMR, a proton-decoupled single-pulse experiment is performed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (ATR):

-

The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of neat this compound is placed directly onto the ATR crystal.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Instrumentation and Data Acquisition:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis.

-

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Oven Program: An initial temperature of 50 °C is held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis:

-

The mass spectrum corresponding to the chromatographic peak of this compound is analyzed for its molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted below.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Reaction mechanism of 3,4-Dihydro-2-methoxy-2H-pyran with alcohols

An In-depth Technical Guide on the Reaction Mechanism of 3,4-Dihydro-2-methoxy-2H-pyran with Alcohols

Abstract

The protection of hydroxyl groups is a foundational strategy in multistep organic synthesis, preventing undesirable side reactions and enabling complex molecular construction. Tetrahydropyranyl (THP) ethers are among the most widely utilized protecting groups for alcohols due to their ease of introduction, stability across a wide range of non-acidic conditions, and facile cleavage under mild acidic conditions.[1][2][3] This technical guide provides a comprehensive examination of the reaction mechanism of this compound with alcohols. This reaction, an acid-catalyzed transacetalization, serves as an alternative route to the more common use of 3,4-dihydro-2H-pyran (DHP) for the formation of THP ethers. This document details the underlying mechanistic pathways, provides detailed experimental protocols, presents quantitative data for various catalytic systems, and offers guidance on spectroscopic characterization of the resulting products.

Core Reaction Mechanism: Acid-Catalyzed Transacetalization

The reaction of this compound with an alcohol (R-OH) is a classic example of an acid-catalyzed acetal (B89532) exchange, or transacetalization. The mechanism proceeds through a key resonance-stabilized oxocarbenium ion intermediate, which is identical to the intermediate formed in the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1][4][5]

The stepwise mechanism is as follows:

-

Protonation: An acid catalyst protonates the oxygen atom of the methoxy (B1213986) group, converting it into a good leaving group (methanol).

-

Formation of the Oxocarbenium Ion: The departure of methanol (B129727) results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is the key electrophile in the reaction.

-

Nucleophilic Attack: The alcohol (R-OH) acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion to form a new carbon-oxygen bond.[4]

-

Deprotonation: A weak base, typically the conjugate base of the acid catalyst or another alcohol molecule, removes the proton from the newly added oxygen atom, yielding the neutral THP ether product and regenerating the acid catalyst.[1][4]

A significant drawback of this method is the creation of a new stereocenter at the anomeric carbon (C2 of the pyran ring), which can result in a mixture of diastereomers if the starting alcohol is chiral.[1][2]

Catalytic Systems

A wide variety of acidic catalysts can be employed to facilitate the formation of THP ethers. The choice of catalyst is often dictated by the acid sensitivity of the substrate and the desired reaction conditions.[1] Since the reaction of this compound proceeds through the same intermediate as the reaction with DHP, the catalytic systems are interchangeable.

| Catalyst Type | Examples | Characteristics |

| Brønsted Acids | p-Toluenesulfonic acid (TsOH), Pyridinium (B92312) p-toluenesulfonate (PPTS), Trifluoroacetic acid (TFA), H-Y Zeolite | TsOH is highly effective but harsh.[5] PPTS is milder and suitable for acid-sensitive substrates.[1][6] Zeolites offer advantages of being solid, recyclable catalysts.[3][6] |

| Lewis Acids | Boron trifluoride etherate (BF₃·Et₂O), Bismuth triflate (Bi(OTf)₃), Zinc triflate (Zn(OTf)₂) | Generally mild and effective for substrates prone to acid-catalyzed decomposition.[3][6][7][8] |

| Other | Acetyl chloride, N-bromosuccinimide (NBS), Iodine, Montmorillonite clay K-10 | These reagents can generate a catalytic amount of acid in situ or act as mild Lewis acids, offering alternative conditions.[3][6][8] |

Experimental Protocols

The following sections provide detailed methodologies for the protection of alcohols as THP ethers. These protocols, while often citing DHP as the reagent, are directly applicable to the transacetalization reaction using this compound.

General Experimental Workflow

The overall process for the synthesis of a THP ether involves the reaction setup, monitoring, workup, and purification.

Protocol 1: Protection of a Primary Alcohol using PPTS

This protocol utilizes pyridinium p-toluenesulfonate (PPTS), a mild catalyst suitable for many substrates.[1]

-

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

-

Procedure:

-

To a round-bottomed flask under an inert atmosphere (e.g., argon), dissolve the alcohol in anhydrous dichloromethane.

-

Add this compound to the solution.

-

Add the catalytic amount of PPTS to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude THP ether.[1]

-

If necessary, purify the product by column chromatography on silica (B1680970) gel.

-

Protocol 2: Deprotection of a THP Ether

The removal of the THP group is the reverse of the protection mechanism and is achieved with acid-catalyzed hydrolysis or alcoholysis.[9]

-

Materials:

-

THP ether (1.0 equiv)

-

Acetic acid, Tetrahydrofuran (THF), Water (3:1:1 ratio)

-

-

Procedure:

-

Dissolve the THP ether in a 3:1:1 mixture of acetic acid, THF, and water.[1]

-

Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected alcohol.

-

Quantitative Data

The efficiency of THP ether formation is highly dependent on the substrate, catalyst, and reaction conditions. The following table summarizes data from various catalytic systems for the protection of alcohols using DHP, which serves as a strong proxy for reactions with this compound.

| Alcohol Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) |

| Benzyl alcohol | Bi(OTf)₃ (0.1) | CH₂Cl₂ | RT | 10 min | 98 |

| Cyclohexanol | Bi(OTf)₃ (0.1) | CH₂Cl₂ | RT | 10 min | 99 |

| 1-Octanol | H-Y Zeolite | CH₂Cl₂ | RT | 1.5 h | 95 |

| Geraniol | Amberlyst H-15 | None | RT | 5 min | 95 |

| Phenol | Acetyl Chloride (1) | CH₂Cl₂ | RT | 2 h | 90 |

| 4-Nitrobenzyl alcohol | PPTS (10) | CH₂Cl₂ | RT | 2 h | 98 |

Data compiled from various sources, including Mohan et al. (2003) and Khan et al. (2006).[3]

Spectroscopic Characterization

Confirmation of THP ether formation is typically achieved through standard spectroscopic methods.

-

¹H NMR: The most characteristic signal is the acetal proton (O-CH-O), which appears as a broad singlet or a triplet between δ 4.5-4.7 ppm.[9] The diastereotopic protons of the pyran ring typically show complex multiplets in the δ 1.5-1.9 ppm and δ 3.5-3.9 ppm regions.[2][9]

-

¹³C NMR: The acetal carbon (O-CH-O) gives a characteristic signal around δ 98 ppm. Other carbons of the pyran ring appear at approximately δ 19, 25, 31, and 62 ppm.[2]

-

IR Spectroscopy: The disappearance of the broad O-H stretching band of the starting alcohol (around 3300-3600 cm⁻¹) and the appearance of strong C-O stretching bands (around 1000-1200 cm⁻¹) are indicative of product formation.

Conclusion

The reaction of this compound with alcohols provides an efficient route for the synthesis of THP ethers, a crucial protecting group in modern organic chemistry. The reaction proceeds via an acid-catalyzed transacetalization mechanism involving a resonance-stabilized oxocarbenium ion intermediate. This key intermediate allows for the application of a wide array of catalytic systems and protocols developed for the more common reagent, 3,4-dihydro-2H-pyran. A thorough understanding of this mechanism, coupled with the appropriate selection of catalysts and reaction conditions, enables researchers, scientists, and drug development professionals to effectively utilize this protective strategy in the synthesis of complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Pivotal Role of 3,4-Dihydro-2-methoxy-2H-pyran in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2-methoxy-2H-pyran, a cyclic acetal (B89532), serves as a versatile and economically significant building block in the landscape of organic synthesis. While its structural congeners, such as 3,4-dihydro-2H-pyran (DHP), are widely recognized for their role in the protection of alcohols, this compound possesses its own distinct and critical applications. This technical guide provides an in-depth exploration of the core functionalities of this compound, with a focus on its primary industrial application, underlying reaction mechanisms, and detailed experimental protocols.

Core Application: Industrial Synthesis of Glutaraldehyde (B144438)

The most prominent and large-scale application of this compound is its role as a stable precursor to glutaraldehyde, an important biocide, disinfectant, and cross-linking agent.[1][2] The industrial synthesis of glutaraldehyde is predominantly achieved through the acid-catalyzed hydrolysis of this compound.[3][4] This method offers a reliable and efficient route to a high-purity product.

The overall transformation involves the reaction of this compound with water in the presence of an acid catalyst, yielding glutaraldehyde and methanol (B129727) as a byproduct.[3] The reaction is typically carried out in a continuous process to maximize efficiency and yield.

Reaction Mechanism: Acid-Catalyzed Hydrolysis

The hydrolysis of the cyclic acetal proceeds via a well-established acid-catalyzed mechanism. The key steps are as follows:

-

Protonation of the Ring Oxygen: The reaction is initiated by the protonation of the endocyclic oxygen atom by an acid catalyst, making it a better leaving group.

-

Ring Opening: The exocyclic methoxy (B1213986) group's oxygen atom donates a lone pair of electrons to form a double bond with the anomeric carbon, leading to the opening of the pyran ring. This results in the formation of a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A subsequent deprotonation step yields a hemiacetal intermediate.

-

Tautomerization and Hydrolysis of the Enol Ether: The intermediate undergoes further acid-catalyzed hydrolysis of the enol ether moiety, ultimately leading to the formation of glutaraldehyde.

Quantitative Data Summary

The following table summarizes the quantitative data for the industrial production of glutaraldehyde from this compound, as described in the cited literature.

| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion of this compound (%) | Selectivity for Glutaraldehyde (%) | Reference |

| Phosphotungstic Acid | 70 | 1 | 98.5 | 96.4 | [1] |

| Phosphotungstic Acid | 70 | 4 | 98.6 | 96.6 | [1] |

| Acidic Ion Exchange Resin | 80 - 120 | Continuous | High | High | [3] |

| Phosphoric Acid | 80 | 1 | 99 | Not specified | [5] |

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of Glutaraldehyde via Hydrolysis

This protocol is based on the conditions described in the patent literature for the hydrolysis of this compound.[1]

Materials:

-

This compound (57g, 0.5 mol)

-

Deionized Water (144g, 8 mol)

-

Phosphotungstic acid (H₃PW₁₂O₄₀) (2.28g)

-

Hydroquinone (B1673460) (500 ppm)

-

Round-bottom flask equipped with a magnetic stirrer and thermometer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 57g of this compound, 144g of deionized water, 500 ppm of hydroquinone (as a polymerization inhibitor), and 2.28g of phosphotungstic acid.

-

Stir the mixture and heat to 70°C.

-

Maintain the reaction at 70°C for 4 hours.

-

Monitor the reaction progress by gas chromatography to confirm the conversion of the starting material.

-

Upon completion, the resulting aqueous solution contains glutaraldehyde. Further purification can be achieved by distillation to remove the methanol byproduct.[3]

Visualization of Synthetic Pathways

Logical Workflow: Industrial Production of Glutaraldehyde

The following diagram illustrates the key stages in the industrial synthesis of glutaraldehyde from this compound.

Caption: Industrial workflow for glutaraldehyde synthesis.

Reaction Pathway: Acid-Catalyzed Hydrolysis

This diagram outlines the mechanistic steps of the acid-catalyzed hydrolysis of this compound.

Caption: Mechanism of acid-catalyzed hydrolysis.

Broader Applications in Organic Synthesis

While the synthesis of glutaraldehyde is its primary application, this compound and its derivatives are also valuable intermediates in the synthesis of other fine chemicals, pharmaceuticals, and agrochemicals.[2][6] The dihydropyran scaffold is a common structural motif in many natural products, and thus, derivatives of this compound can serve as chiral building blocks for their synthesis.[7]

For instance, substituted versions like 3,4-dihydro-2-methoxy-4-methyl-2H-pyran are utilized in the flavor and fragrance industry due to their pleasant aromas and as building blocks for more complex molecules in pharmaceutical development.[2] The reactivity of the dihydropyran ring allows for various transformations, including additions and cycloadditions, making it a versatile starting material for creating diverse chemical structures.

Conclusion

This compound is a cornerstone intermediate in industrial organic synthesis, primarily facilitating the large-scale production of glutaraldehyde. Its utility is rooted in the predictable and efficient acid-catalyzed hydrolysis of its cyclic acetal structure. Beyond this major application, its derivatives hold promise as versatile building blocks in the synthesis of a wide range of complex organic molecules, underscoring its continued importance for researchers and professionals in chemical and pharmaceutical development. A thorough understanding of its reactivity and handling is essential for leveraging its full potential in synthetic endeavors.

References

- 1. CN1569791A - Method for hydrolyzing pyran to prepare glutaraldehyde using heteropolyacid as catalyst - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. EP2300406B1 - Preparation of glutaraldehyde - Google Patents [patents.google.com]

- 4. US7709686B2 - Preparation of glutaraldehyde - Google Patents [patents.google.com]

- 5. JP2000072707A - Method for producing glutaraldehyde aqueous solution - Google Patents [patents.google.com]

- 6. EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

From Precursor to Product: A Technical Guide to the Synthesis of Glutaraldehyde from 3,4-Dihydro-2-methoxy-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of glutaraldehyde (B144438), a critical biocide and crosslinking agent, from its precursor, 3,4-dihydro-2-methoxy-2H-pyran (MDP). This document provides a comprehensive overview of the core chemical transformation, including detailed experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Introduction

Glutaraldehyde, with the chemical formula CH₂(CH₂CHO)₂, is a five-carbon dialdehyde (B1249045) renowned for its potent antimicrobial and fixative properties. Its industrial synthesis predominantly relies on the acid-catalyzed hydrolysis of this compound.[1][2] This process offers a reliable and efficient route to high-purity glutaraldehyde solutions. This guide will explore the intricacies of this synthesis, providing researchers and professionals with the necessary knowledge for its application and optimization.

The Core Synthesis: Acid-Catalyzed Hydrolysis of this compound

The fundamental reaction involves the hydrolysis of the acetal (B89532) functional group in this compound in the presence of an acid catalyst and water. This reaction yields glutaraldehyde and methanol (B129727) as a byproduct.[1] The overall transformation is depicted below:

Reaction Scheme:

This compound + H₂O --(Acid Catalyst)--> Glutaraldehyde + Methanol

The reaction is typically carried out in an aqueous solution at elevated temperatures to ensure a sufficient reaction rate. Various acid catalysts can be employed, ranging from mineral acids to solid acid catalysts, each offering distinct advantages in terms of activity, selectivity, and ease of separation.

Reaction Mechanism

The acid-catalyzed hydrolysis of this compound, an acetal, proceeds through a well-established mechanism involving protonation, ring-opening, and subsequent hydrolysis.

Quantitative Data and Experimental Parameters

The efficiency of the glutaraldehyde synthesis is influenced by several factors, including the choice of acid catalyst, reaction temperature, and reactant concentrations. The following table summarizes key quantitative data from various patented industrial processes.

| Parameter | Phosphoric Acid | Acidic Ion-Exchange Resin | Zeolite | Heteropolyacid | Reference |

| Catalyst Concentration | 0.01 - 0.2 wt% | - | - | - | [1][2] |

| Reaction Temperature | 80 - 120 °C (preferably 95 - 110 °C) | - | - | 20 - 150 °C (preferably 60 - 70 °C) | [1][2] |

| pH | ~4 (for product stabilization) | - | - | - | [1][2] |

| Reaction Time | 1 - 3 hours | - | Long reaction times | - | [1] |

| Water to MDP Molar Ratio | ≥ 3 | - | - | 1:1 to 1:100 (preferably 1:4 to 1:20) | [1] |

| Glutaraldehyde Yield | High | High conversion rate | High conversion rate | 96.4% selectivity | [1] |

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of glutaraldehyde from this compound based on common industrial practices.

Materials and Equipment

-

Reactants: this compound (MDP), Deionized Water

-

Catalyst: Phosphoric Acid (85%) or a suitable solid acid catalyst (e.g., acidic ion-exchange resin)

-

Neutralizing Agent: Sodium Bicarbonate or Sodium Hydroxide solution

-

Equipment: Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, pH meter, heating/cooling circulator, distillation apparatus.

Generalized Laboratory-Scale Synthesis Protocol

-

Reactor Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a thermocouple, and a dropping funnel is assembled. The reactor is placed in a heating mantle or connected to a circulating bath.

-

Charging Reactants: Deionized water is charged into the reactor. The amount should be calculated to achieve the desired final glutaraldehyde concentration and to satisfy the required molar excess relative to MDP.

-

Catalyst Addition: The acid catalyst is carefully added to the water with stirring. For phosphoric acid, a concentration of 0.1 wt% of the total reaction mixture is a typical starting point.[1]

-

Heating: The mixture is heated to the desired reaction temperature, typically between 95 °C and 110 °C.[1]

-

Addition of MDP: this compound is added dropwise to the heated acidic solution over a period of time. The addition rate should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: The reaction is allowed to proceed for 1 to 3 hours.[1] The progress can be monitored by techniques such as gas chromatography (GC) to follow the disappearance of the MDP peak.

-

Neutralization: After the reaction is complete, the mixture is cooled down. The pH of the solution is then adjusted to approximately 4 with a suitable base (e.g., sodium bicarbonate solution) to stabilize the glutaraldehyde product.[1]

-

Purification (Optional): For higher purity, the resulting glutaraldehyde solution can be subjected to distillation to remove the methanol byproduct and any unreacted starting material.

Experimental Workflow

The industrial production of glutaraldehyde from this compound generally follows a continuous or semi-continuous process. The workflow can be visualized as follows:

Conclusion

The synthesis of glutaraldehyde from this compound via acid-catalyzed hydrolysis is a well-established and efficient industrial process. Understanding the reaction mechanism, key quantitative parameters, and experimental protocols is crucial for researchers and professionals in the fields of chemistry and drug development. This guide provides a foundational understanding of this important chemical transformation, enabling further optimization and application in various scientific and industrial contexts.

References

Stability of 3,4-Dihydro-2-methoxy-2H-pyran under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3,4-Dihydro-2-methoxy-2H-pyran (DMP) under both acidic and basic conditions. Understanding the stability profile of DMP is critical for its application in organic synthesis, particularly as a protecting group for alcohols, and for professionals in drug development where it may be used as an intermediate.[1][2] This document summarizes quantitative stability data, details relevant experimental protocols, and provides visual representations of reaction pathways and experimental workflows.

Core Principles of Stability

This compound is a cyclic acetal (B89532). The stability of acetals is highly dependent on the pH of the environment. Generally, acetals are stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[3] The acid-catalyzed hydrolysis cleaves the acetal bond, leading to the formation of an aldehyde and an alcohol. In the case of DMP, this hydrolysis results in the formation of glutaraldehyde (B144438) and methanol (B129727).[1][4]

Quantitative Stability Data

The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the available quantitative data on its degradation.

| pH Condition | Temperature (°C) | Half-life (t½) | Degradation Rate | Comments |

| 2.5 (Aqueous HCl) | 37 | 18.8 minutes | Rapid | Data for this compound.[1] |

| 4.0 | 50 | 12.9 hours | Moderate | Data for this compound.[1] |

| 7.4 (50 mM Sodium Phosphate (B84403) Buffer) | 37 | > 4 hours | No hydrolysis observed | Data for this compound.[1] |

| 2.0 (0.01 M HCl) | 25 | Minutes to Hours | High | Illustrative data based on the known behavior of tetrahydropyranyl ethers. |

| 4.0 (Acetate Buffer) | 25 | Hours to Days | Moderate | Illustrative data based on the known behavior of tetrahydropyranyl ethers. |

| 7.0 (Phosphate Buffer) | 25 | Months | Very Low | Illustrative data based on the known behavior of tetrahydropyranyl ethers. |

| 10.0 (Carbonate Buffer) | 25 | > 1 year | Negligible | Illustrative data based on the known behavior of tetrahydropyranyl ethers. |

Reaction Mechanisms

The degradation of this compound under acidic conditions proceeds through a well-established acid-catalyzed hydrolysis mechanism for acetals. Under basic conditions, the molecule is generally stable, and no significant degradation is observed.

Experimental Protocols

The stability of this compound can be assessed using forced degradation studies. A general protocol is outlined below, which can be adapted based on specific laboratory capabilities and desired stress conditions.

Protocol for Forced Degradation Study

1. Materials and Reagents:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (B78521) (0.1 M and 1 M)

-

Phosphate buffer (pH 7.0)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with UV detector

-

pH meter

2. Stock Solution Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Forced Degradation Conditions:

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at the same time points as the acid hydrolysis study.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Neutral Conditions:

-

Mix 1 mL of the stock solution with 9 mL of phosphate buffer (pH 7.0) or HPLC grade water.

-

Incubate and sample as described above.

-

4. Analytical Method:

-

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A general starting point could be:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm, as the chromophore is weak).

-

Inject the neutralized aliquots and a standard solution of this compound for comparison.

-

5. Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.

-

Determine the degradation rate constant and the half-life under each condition by plotting the natural logarithm of the concentration versus time.

Conclusion

This compound demonstrates clear pH-dependent stability. It is highly stable under neutral and basic conditions, making it a suitable protecting group or intermediate in reactions that avoid acidic environments. Conversely, it undergoes rapid hydrolysis under acidic conditions, a property that is exploited for its removal as a protecting group. The quantitative data and protocols provided in this guide offer a solid foundation for researchers and professionals working with this compound, enabling informed decisions in experimental design and process development.

References

An In-depth Technical Guide to the Tetrahydropyranyl (THP) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is essential for achieving complex molecular architectures with high efficiency and selectivity.[1] Among the various methods for the temporary masking of hydroxyl functionalities, the tetrahydropyranyl (THP) ether has long stood as a reliable and versatile option.[1][2] This technical guide offers a comprehensive exploration of the core principles and practical applications of THP ethers, serving as a critical resource for professionals in research and drug development.

Introduction to the THP Protecting Group

The tetrahydropyranyl group is employed to protect alcohols and phenols from a wide array of reaction conditions where the free hydroxyl group would otherwise react.[1][3] The THP ether is an acetal, formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1][4] This transformation converts the acidic and nucleophilic alcohol into a more stable ether linkage, which is tolerant of a broad spectrum of non-acidic reagents.[1][2]

The primary advantages of the THP group lie in its straightforward introduction, general stability, and ease of removal under mild acidic conditions.[1][2] However, a notable drawback is the introduction of a new stereocenter at the anomeric carbon upon reaction with an alcohol.[3][5] This can lead to the formation of diastereomers if the substrate alcohol is chiral, potentially complicating purification and spectroscopic analysis.[3][5]

Core Principles: Mechanism and Stability

The formation and cleavage of THP ethers both proceed via acid catalysis, involving a stabilized carbocation intermediate.[1][6]

Protection of Alcohols:

The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction. The mechanism involves the protonation of the double bond in DHP, which generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this electrophilic species. Subsequent deprotonation of the resulting oxonium ion by a weak base regenerates the acid catalyst and yields the THP ether.[6][7]

Deprotection of THP Ethers:

The removal of the THP group is the reverse of the protection mechanism and relies on acid-catalyzed hydrolysis or alcoholysis.[6][8] Protonation of the ether oxygen of the THP group is followed by the departure of the alcohol and the formation of the same resonance-stabilized oxocarbenium ion. This intermediate is then quenched by a nucleophile, typically the solvent (e.g., water or an alcohol), to regenerate the alcohol and form 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[8][9]

Stability:

A key advantage of THP ethers is their stability across a wide range of reaction conditions, making them compatible with many synthetic transformations.[3][5] They are generally stable to:

-

Strongly basic conditions (e.g., hydrolysis of esters).[5]

-

Organometallic reagents such as Grignard and organolithium reagents.[5][7]

-

Nucleophilic reagents.[6]

-

Hydride reducing agents.[3]

-

Various oxidizing agents.[10]

However, THP ethers are labile to acidic conditions, a property that is exploited for their removal.[5][6]

Data Presentation: A Comparative Overview of Catalytic Systems

The efficiency of THP ether formation and cleavage is highly dependent on the chosen catalyst and reaction conditions. The following tables summarize the performance of various catalytic systems.

Table 1: Catalysts for the Protection of Alcohols with DHP

| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Iodobenzyl alcohol | CH₂Cl₂ | 0 to rt | 1 h | >99 | [6] |

| NH₄HSO₄@SiO₂ | 2-Phenylethanol | CPME or 2-MeTHF | rt | 4 h | >95 | [4][11] |

| Bismuth Triflate | Various alcohols/phenols | Solvent-free | rt | 5-30 min | 90-98 | [3] |

| Zeolite H-beta | Various alcohols | - | - | short | high | [3] |

| Ferric Perchlorate (Fe(ClO₄)₃) | Primary alcohol | Methanol | rt | 15 min | 98 | [12] |

Table 2: Catalysts for the Deprotection of THP Ethers

| Catalyst / Reagent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| p-Toluenesulfonic acid (p-TsOH) | THP-protected alkene | 2-Propanol | 0 to rt | 17 h | quant. | [6][12] |

| Acetic acid / THF / H₂O (3:1:1) | THP-protected alcohol | - | rt | - | - | [8] |

| Lithium Chloride (LiCl) | Various THP ethers | DMSO/H₂O | 90 | 6 h | excellent | [13] |

| Amberlyst-15 | THP-protected alcohol | Methanol | rt | - | - | [8] |

| Trifluoroacetic acid (TFA) | THP ether | Methanol | rt | 15-30 min | - | [1] |

Experimental Protocols

Protocol 1: General Procedure for THP Protection of a Primary Alcohol

This protocol is a representative example for the tetrahydropyranylation of a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.[4][6]

-

Materials:

-

Alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a round-bottomed flask under an inert atmosphere, add the alcohol (1.0 equiv) and dichloromethane.[4]

-

Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution.[4]

-

Add pyridinium p-toluenesulfonate (0.1 equiv) to the mixture.[4]

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by adding water.[6]

-

Extract the aqueous layer with dichloromethane (3x).[6]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[6]

-

Protocol 2: General Procedure for Acid-Catalyzed Deprotection of a THP Ether

This protocol describes a common and mild method for the acidic hydrolysis of THP ethers.[8]

-

Materials:

-

THP-protected alcohol (1.0 equiv)

-

Acetic acid

-

Tetrahydrofuran (B95107) (THF)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297) or diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.[8]

-

Stir the solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).[8]

-

Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[8]

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[8]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by column chromatography on silica gel if necessary.[8]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the protection of an alcohol with THP and its subsequent deprotection, a common sequence in multi-step synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling and Application of 3,4-Dihydro-2-methoxy-2H-pyran in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and detailed experimental procedures for the use of 3,4-Dihydro-2-methoxy-2H-pyran, a key reagent in organic synthesis for the protection of hydroxyl groups. Adherence to these guidelines is crucial for ensuring laboratory safety and achieving desired experimental outcomes.

Core Safety and Hazard Information